4-chloro-N,N-bis(2-methylpropyl)benzamide
Description
4-Chloro-N,N-bis(2-methylpropyl)benzamide is a benzamide derivative featuring a chloro substituent at the para position of the benzene ring and two branched 2-methylpropyl (isobutyl) groups attached to the nitrogen atom.
Properties
IUPAC Name |
4-chloro-N,N-bis(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-11(2)9-17(10-12(3)4)15(18)13-5-7-14(16)8-6-13/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNBQOLSGGJVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323850 | |
| Record name | 4-chloro-N,N-bis(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-44-1 | |
| Record name | 4-Chloro-N,N-bis(2-methylpropyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7461-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 404996 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404996 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-N,N-bis(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-bis(2-methylpropyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with N,N-bis(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant addition is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-bis(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the benzamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-chloro-N,N-bis(2-methylpropyl)benzamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-bis(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzamide core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural inference.
Electronic and Steric Effects
- Chloro vs. Nitro Substituents : The nitro group in N,N-diisobutyl-4-nitrobenzamide (C₁₅H₂₂N₂O₃) is a stronger electron-withdrawing group than chlorine, reducing electron density on the benzene ring. This makes the nitro derivative less reactive in electrophilic substitutions but more prone to reduction reactions .
- Alkyl Chain Branching : The diisobutyl groups in the target compound increase steric hindrance compared to diisopropyl analogs (e.g., 4-chloro-N,N-diisopropylbenzamide). This may reduce crystallization efficiency, as observed in structural studies using software like SHELX and Mercury .
Solubility and Lipophilicity
- The diisobutyl groups in the target compound enhance lipophilicity (logP ~4.5 estimated), making it less water-soluble than the diisopropyl analog (logP ~3.8) or the polar 4-chloro-N,N-bis(2-cyanoethyl)benzamide (logP ~1.2) .
- The methoxyphenyl derivative (C₁₄H₁₂ClNO₂) exhibits moderate solubility in organic solvents due to hydrogen bonding from the methoxy group .
Crystallographic and Structural Insights
- For example, 4-chloro-N-(2-methoxyphenyl)benzamide forms hydrogen-bonded dimers in the solid state, whereas bulky diisobutyl groups may disrupt such packing, leading to amorphous phases .
Biological Activity
4-chloro-N,N-bis(2-methylpropyl)benzamide is a synthetic compound characterized by its molecular formula and a molecular weight of approximately 267.79 g/mol. This compound is notable for its unique structure, which includes two isobutyl groups that may influence its biological activity and chemical reactivity. The compound is synthesized through the reaction of 4-chlorobenzoyl chloride with N,N-bis(2-methylpropyl)amine, typically in the presence of a base such as triethylamine.
The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and receptors. The chloro group and the benzamide core are critical for binding to these targets, leading to modulation of their activity, which can result in therapeutic effects such as anti-inflammatory and analgesic properties.
Enzyme Inhibition Studies
Research has indicated that this compound may serve as an enzyme inhibitor, which is particularly relevant in pharmacological applications. Studies have shown that compounds with similar structures can inhibit specific enzyme activities, suggesting that this compound might exhibit similar properties.
Case Studies
- In Vitro Assays : Various in vitro assays have been conducted to evaluate the biological activity of related compounds. For instance, assays involving protein-ligand interactions demonstrate that structural modifications can significantly affect binding affinity and specificity.
- Toxicological Assessments : Toxicity studies have been performed on similar carboxamides to establish structure-activity relationships (SAR). These studies reveal trends indicating that certain structural features enhance or diminish biological activity, which could be applicable to this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-chloro-N,N-dimethylbenzamide | Two methyl groups | Moderate enzyme inhibition |
| 4-chloro-N,N-diethylbenzamide | Two ethyl groups | Lower toxicity |
| This compound | Two isobutyl groups | Potential anti-inflammatory effects |
The unique presence of two isobutyl groups in this compound distinguishes it from other similar compounds, potentially leading to different biological interactions and therapeutic applications.
Applications in Medicine and Industry
This compound has potential applications in:
- Pharmaceutical Development : Investigated for its therapeutic properties, particularly in pain management and inflammation.
- Chemical Synthesis : Used as an intermediate in the synthesis of more complex organic molecules, contributing to various industrial processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
